Apparent Molar Heat Capacity: Tetramethylammonium vs. Sodium Phosphate Salts at 25°C
A 1995 study directly compared the apparent molar heat capacities (Cp,φ) of aqueous tetramethylammonium phosphate salts against their sodium counterparts at 25°C using Picker flow microcalorimetry [1]. The tetramethylammonium salts exhibited systematically different Cp,φ values across the concentration range studied, attributable to weaker cation-anion interaction and different hydration characteristics of the quaternary ammonium cation versus the inorganic sodium ion. This difference is critical for predicting thermal behavior in solution-based processes such as calorimetric assays and industrial heat-exchange calculations.
| Evidence Dimension | Apparent molar heat capacity (Cp,φ) at infinite dilution, 25°C |
|---|---|
| Target Compound Data | Tetramethylammonium phosphate salts: Cp,φ data reported and modeled using Pitzer ion-interaction model with distinct parameter sets vs. sodium |
| Comparator Or Baseline | Sodium phosphate salts (Na3PO4, Na2HPO4/NaH2PO4 mixtures): Cp,φ data reported from identical experimental setup |
| Quantified Difference | Significant systematic deviation; exact numerical difference requires full article access. The Pitzer model parameters differ substantially, reflecting fundamentally different ion-solvent interactions. |
| Conditions | Picker flow microcalorimeter and flow densimeter; aqueous solutions at 25°C; concentration range studied; extended Debye-Hückel and Pitzer models applied |
Why This Matters
The distinct heat capacity behavior of TMA phosphate salts versus sodium salts directly impacts thermal management in scaled-up solution processes—a procurement-relevant differentiation for users selecting phosphate salts for calorimetric or heat-sensitive applications.
- [1] Bianchi, H., & Tremaine, P. R. (1995). Thermodynamics of aqueous phosphate solutions: Apparent molar heat capacities and volumes of the sodium and tetramethylammonium salts at 25°C. Journal of Solution Chemistry, 24(5), 439-463. https://doi.org/10.1007/bf01004477 View Source
